N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide
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Overview
Description
N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide is a compound that belongs to the class of coumarin derivatives Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 3-formyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted coumarin derivatives.
Scientific Research Applications
N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent chemosensor by undergoing intramolecular charge transfer (ICT) upon binding to metal ions, such as copper (Cu²⁺). This interaction results in a “turn-off” fluorescence response, which can be used for detecting and quantifying metal ions in various samples .
Comparison with Similar Compounds
Similar Compounds
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin-based fluorescent probe with similar properties.
N’-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: A related compound used for similar applications in fluorescence sensing.
Uniqueness
N’-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide is unique due to its specific structural features, such as the presence of a hydrazide chain and a coumarin moiety. These features enhance its fluorescence properties and make it highly selective for certain metal ions, such as copper (Cu²⁺). This selectivity and sensitivity distinguish it from other similar compounds and make it a valuable tool in chemical sensing and detection .
Properties
IUPAC Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-8-12(9-7-11)17(22)21-20-16(19)14-10-13-4-2-3-5-15(13)24-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVMHYTJLMLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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